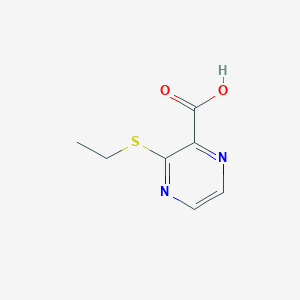

3-(ethylsulfanyl)pyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfanylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-12-6-5(7(10)11)8-3-4-9-6/h3-4H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWCEMKLAYITIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=CN=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyrazinecarboxylic acid with ethylthiol in the presence of a suitable catalyst under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of 3-(ethylsulfanyl)pyrazine-2-carboxylic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfanyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazinecarboxylic acid derivatives.

Scientific Research Applications

3-(ethylsulfanyl)pyrazine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including antitumor and antibacterial activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Pyrazine-2-carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

The nature of substituents at the 3- or 6-position of pyrazine-2-carboxylic acid significantly alters physicochemical properties:

*Estimated based on substituent contributions.

- The ethylsulfanyl group increases lipophilicity (logP ~1.2) compared to unsubstituted pyrazine-2-carboxylic acid (logP -0.5) but remains less hydrophobic than trifluoromethyl or tert-butyl derivatives.

- Electron-withdrawing groups (e.g., -CF₃, -Cl) lower the pKa of the carboxylic acid, enhancing acidity, while electron-donating groups (e.g., -S-C₂H₅) may slightly increase pKa .

Catalytic and Coordination Chemistry

Pyrazine-2-carboxylic acid derivatives act as ligands in metal complexes. The ethylsulfanyl group provides additional coordination sites (via sulfur), unlike -CF₃ or -Cl:

- Vanadate-PCA systems : Pyrazine-2-carboxylic acid (PCA) enhances catalytic activity in H₂O₂-based oxidations. Substituted PCA derivatives (e.g., ethylsulfanyl) may modify electron transfer kinetics .

- Metal complexes : Copper and cobalt complexes of PCA derivatives show altered stability and redox behavior depending on substituents .

Biological Activity

3-(Ethylsulfanyl)pyrazine-2-carboxylic acid, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological effects, mechanisms of action, and potential therapeutic applications, supported by empirical data and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazine ring substituted with an ethylsulfanyl group and a carboxylic acid moiety. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H10N2O2S |

| Molecular Weight | 186.24 g/mol |

| CAS Number | 74002-58-7 |

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bonding : The ethylsulfanyl group can form covalent bonds with cysteine residues in proteins, potentially leading to inhibition of enzyme activities.

- Receptor Interaction : The pyrazine structure interacts with various receptors and enzymes, modulating their activity and contributing to the compound's observed effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

- Inhibition Studies : The compound has shown effective inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antimicrobial agents. For example, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cytotoxicity Studies : In vitro assays revealed that this compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). One study reported an EC50 value of 15 µM against MDA-MB-231 cells, indicating promising anticancer properties .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- In Vitro Studies : Research has shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study focusing on the synthesis of pyrazine derivatives reported that compounds similar to this compound exhibited enhanced antimicrobial activity compared to their non-sulfur counterparts. The presence of the ethylsulfanyl group was linked to increased potency against Mycobacterium tuberculosis .

- Cytotoxicity Against Cancer Cells : A comparative study assessed various derivatives of pyrazine compounds for their anticancer effects. The results indicated that those with sulfur substitutions, including this compound, had significantly higher cytotoxicity against melanoma cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(ethylsulfanyl)pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrazine ring. For example, pyrazine-2-carboxylic acid derivatives react with ethylthiol (C₂H₅SH) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylsulfanyl group. Solvent choice (e.g., dichloromethane or acetonitrile) and catalysts (e.g., DMAP) significantly affect reaction efficiency. Isolation often employs crystallization or column chromatography, with yields optimized by controlling temperature (20–60°C) and stoichiometry .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) verifies molecular mass. X-ray crystallography resolves 3D structures, as demonstrated for analogous pyrazine-carboxylic acid complexes . High-Performance Liquid Chromatography (HPLC) monitors purity, and FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How does the ethylsulfanyl group influence the compound’s solubility and reactivity?

- Methodological Answer : The ethylsulfanyl group enhances hydrophobicity compared to hydroxyl or amino substituents, reducing aqueous solubility. Reactivity studies show susceptibility to oxidation (e.g., H₂O₂/vanadium catalysts forming sulfoxide/sulfone derivatives) and nucleophilic displacement (e.g., thiol exchange). Solubility in polar aprotic solvents (e.g., DMSO) facilitates reactions like amide coupling .

Advanced Research Questions

Q. What catalytic systems enable selective oxidation of the ethylsulfanyl group, and what mechanistic insights exist?

- Methodological Answer : Vanadium-based catalysts (e.g., Bu₄NVO₃) with pyrazine-2-carboxylic acid as a co-catalyst promote oxidation. Kinetic studies reveal a radical mechanism: hydroxyl radicals (•OH) abstract hydrogen from the ethylsulfanyl group, forming intermediates that react with O₂ to yield sulfoxides. Effective activation energy (~70 kJ/mol) and solvent polarity (MeCN > H₂O) critically influence selectivity .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential. Molecular docking screens interactions with targets like succinate dehydrogenase (SDH) or mycobacterial enzymes. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups) with antimicrobial or cytostatic activity .

Q. What strategies resolve contradictions in reported synthetic yields for pyrazine-carboxylic acid analogs?

- Methodological Answer : Discrepancies arise from solvent purity, trace metal contamination, or oxygen sensitivity. Reproducibility is improved by inert atmospheres (N₂/Ar), rigorous drying of reagents, and standardized workup protocols. Comparative studies suggest microwave-assisted synthesis enhances yield by 15–20% over conventional heating .

Q. How do structural modifications at the pyrazine ring impact biological activity?

- Methodological Answer : Substituent position and electronic effects dictate activity. For example:

- 3-Ethylsulfanyl : Enhances membrane permeability in mycobacterial assays .

- 2-Carboxylic Acid : Critical for hydrogen bonding with enzyme active sites (e.g., pyrazinamide targets in M. tuberculosis) .

- Trifluoromethyl vs. Ethylsulfanyl : Fluorinated analogs show higher metabolic stability but lower solubility .

Methodological Notes

- Synthetic Optimization : Pilot reactions should test solvent systems (e.g., DMF vs. THF) and base strength (e.g., Et₃N vs. DBU) to minimize side products .

- Catalytic Oxidation : Monitor reaction progress via TLC or in-situ IR to prevent over-oxidation to sulfones .

- Biological Assays : Use in vitro models (e.g., HepG2 cells) with sorafenib as a positive control for cytostatic activity comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.